
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C11H16O5. It is a derivative of cyclohexene and is characterized by the presence of both ester and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cyclohexene derivatives with malonic acid or its esters. One common method includes the reaction of cyclohex-1-en-1-yl alcohol with dimethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl ketone derivatives.
Reduction: Formation of cyclohex-1-en-1-yl alcohol derivatives.
Substitution: Formation of substituted cyclohex-1-en-1-yl esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo hydrolysis to release active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid, used in similar synthetic applications.
Cyclohex-1-en-1-yl acetate: An ester derivative of cyclohexene, used in fragrance and flavor industries.
Cyclohex-1-en-1-yl alcohol: A hydroxyl derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is unique due to the combination of ester and hydroxyl functional groups on a cyclohexene ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90161-14-1 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
dimethyl 2-(cyclohexen-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-9(12)11(14,10(13)16-2)8-6-4-3-5-7-8/h6,14H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IDQAMYKNVNFFJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CCCCC1)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


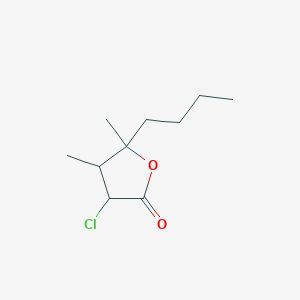
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
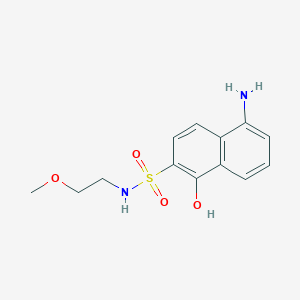
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

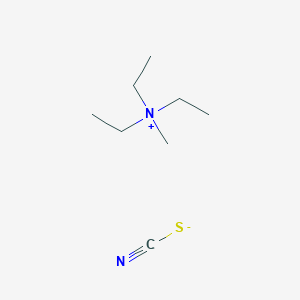
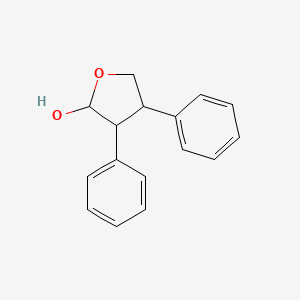
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
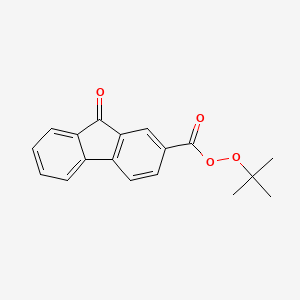
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
